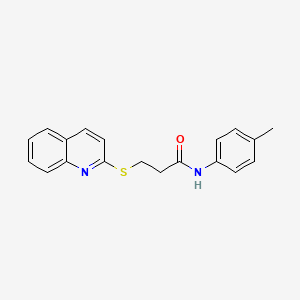
3-(quinolin-2-ylthio)-N-(p-tolyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(quinolin-2-ylthio)-N-(p-tolyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It belongs to the class of thioamides and has been found to have potential applications in various fields. In
科学的研究の応用
Anticancer Activity
Quinoline and its derivatives, including those structurally similar to 3-(quinolin-2-ylthio)-N-(p-tolyl)propanamide, have been extensively explored for their anticancer properties. The synthetic versatility of quinoline allows for the generation of a wide range of derivatives with potential medicinal benefits. These compounds have shown effective anticancer activity by inhibiting various biological targets such as tyrosine kinases, proteasome, tubulin polymerization, and DNA repair mechanisms in cancer cells (Solomon & Lee, 2011). Furthermore, novel quinazolinone and quinolinyl propanamide derivatives have been synthesized and shown to exhibit broad-spectrum antitumor efficiency across various cancer cell lines, highlighting their potential in cancer drug development (Mohamed et al., 2016).
Antimicrobial Activity
Quinoline derivatives have also demonstrated antimicrobial activities. For example, a study on the preparation and antimicrobial evaluation of some quinoline derivatives containing an azole nucleus revealed that these compounds showed good to moderate activity against a variety of microorganisms, indicating their potential as antimicrobial agents (Özyanik et al., 2012).
Anticonvulsant Agents
Some quinoxaline derivatives, structurally related to quinolines, have been synthesized and evaluated for their anticonvulsant properties. These compounds have been tested in anticonvulsant models and showed promising activities, indicating their potential use in treating convulsions or epilepsy (Alswah et al., 2013).
Fluorescent Chemosensors
Quinoline derivatives have also found applications as fluorescent chemosensors, with some compounds synthesized for the detection of metal ions like Zn2+ in aqueous media. These chemosensors exhibit significant fluorescence enhancement upon binding with Zn2+, demonstrating their utility in environmental monitoring and biochemical assays (Kim et al., 2016).
特性
IUPAC Name |
N-(4-methylphenyl)-3-quinolin-2-ylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-14-6-9-16(10-7-14)20-18(22)12-13-23-19-11-8-15-4-2-3-5-17(15)21-19/h2-11H,12-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVAOJLNQXFAJRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCSC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(quinolin-2-ylthio)-N-(p-tolyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2-Ethoxyphenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2756614.png)
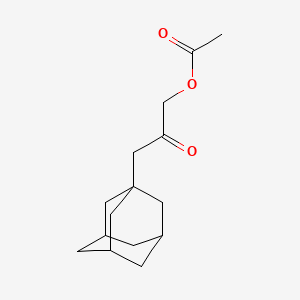


![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2756620.png)
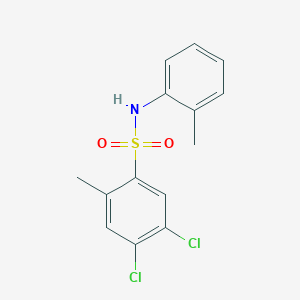
![Ethyl 4-[[2-[[5-[(adamantane-1-carbonylamino)methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2756624.png)
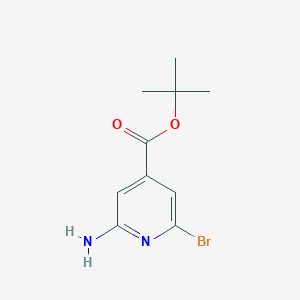
![5-ethoxy-3-(2-ethoxyethyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2756628.png)
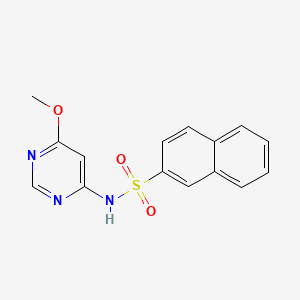
![ethyl 2-[({[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2756630.png)
![5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2756631.png)
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]cyclohexanamine](/img/structure/B2756633.png)
![3-(4-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2756635.png)